7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C9H9ClFN It is a derivative of indan, a bicyclic hydrocarbon, and contains both chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination: The intermediate product is then subjected to amination reactions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: Halogen substituents (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups in place of chlorine or fluorine.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity against certain diseases.
Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other chemicals.
Agrochemicals: It is explored for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine.
2,3-Dihydro-1H-inden-1-one: A related compound with similar structural features but lacking the chlorine and fluorine substituents.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2 |
InChI Key |
OOJOKHLANUXTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)Cl)F |
Origin of Product |
United States |
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